5-Fluoro-8-iodoquinoline
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Overview
Description
5-Fluoro-8-iodoquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine and iodine atoms into the quinoline structure enhances its chemical properties, making it a compound of interest in various scientific fields. Quinoline derivatives are known for their biological activities, including antibacterial, antimalarial, and anticancer properties .
Preparation Methods
The synthesis of 5-Fluoro-8-iodoquinoline involves several steps, typically starting with the quinoline core. One common method includes the nucleophilic substitution of halogen atoms. For instance, the reaction of 3-iodo-5-fluoro-8-chloroquinoline with CF3SiH3, KF, and CuI in 1-methyl-pyrrolidin-2-one leads to the formation of 3-trifluoromethyl-5-fluoro-8-chloroquinoline . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-Fluoro-8-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: Using palladium or copper catalysts, this compound can participate in cross-coupling reactions to form complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
5-Fluoro-8-iodoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: It finds applications in the development of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 5-Fluoro-8-iodoquinoline involves its interaction with biological molecules. For instance, its derivatives can inhibit enzymes by binding to their active sites, preventing the enzymes from catalyzing reactions. This inhibition can lead to the disruption of essential biological pathways, making the compound effective against certain bacteria and cancer cells .
Comparison with Similar Compounds
5-Fluoro-8-iodoquinoline can be compared with other fluorinated quinolines, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial properties.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H5FIN |
---|---|
Molecular Weight |
273.05 g/mol |
IUPAC Name |
5-fluoro-8-iodoquinoline |
InChI |
InChI=1S/C9H5FIN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H |
InChI Key |
DXISQUKDUVFMFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)I)F |
Origin of Product |
United States |
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